molecular formula C9H5BrN2O2 B1267105 6-Bromo-5-nitroquinoline CAS No. 98203-04-4

6-Bromo-5-nitroquinoline

Cat. No.: B1267105
CAS No.: 98203-04-4
M. Wt: 253.05 g/mol
InChI Key: ISBMTVQQECNRQY-UHFFFAOYSA-N
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Description

6-Bromo-5-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with bromine and nitro groups at the 6 and 5 positions, respectively. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science .

Biochemical Analysis

Biochemical Properties

6-Bromo-5-nitroquinoline plays a significant role in biochemical reactions due to its structural properties. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nitro group in this compound can undergo reduction to form reactive intermediates that can bind to proteins and DNA, leading to potential cytotoxic effects . Additionally, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways .

Cellular Effects

This compound exhibits various effects on different types of cells and cellular processes. It has been found to have antiproliferative, cytotoxic, and apoptotic effects on several cancer cell lines . This compound can induce cell cycle arrest and apoptosis by modulating cell signaling pathways and gene expression. For example, it can inhibit the activity of certain kinases involved in cell proliferation and survival, leading to the activation of apoptotic pathways . Furthermore, this compound can affect cellular metabolism by interfering with mitochondrial function and oxidative phosphorylation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as proteins and DNA, through its reactive intermediates formed during metabolism . The binding of this compound to proteins can lead to enzyme inhibition or activation, depending on the target enzyme. For instance, it can inhibit the activity of certain kinases, thereby affecting cell signaling pathways and gene expression . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can further modulate cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained cytotoxic effects on cells, including the induction of apoptosis and inhibition of cell proliferation . These effects are observed in both in vitro and in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-nitroquinoline typically involves the nitration of 6-bromoquinoline. One common method includes the reaction of 6-bromoquinoline with a mixture of nitric acid and sulfuric acid at low temperatures (0°C) to yield this compound . This reaction is highly efficient and provides the desired product in quantitative yield.

Industrial Production Methods: Industrial production methods for this compound often utilize similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reagent concentrations to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 6-Bromo-5-nitroquinoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and biological activities. This dual functionality allows for versatile chemical modifications and enhances its potential in various applications .

Properties

IUPAC Name

6-bromo-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBMTVQQECNRQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2[N+](=O)[O-])Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299726
Record name 6-bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98203-04-4
Record name 6-bromo-5-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 6-bromoquinoline (2.0 g, 9.61 mmol) in concentrated sulfuric acid (10 mL) was cooled to 0° C. Sodium nitrite (27 mg, 0.384 mmol) was added, followed by dropwise addition of concentrated nitric acid (0.8 mL). The reaction mixture was stirred at 0° C. for 45 min. then at room temperature for 1 h, before pouring onto ice, resulting into a yellow precipitate. The mixture was neutralized to pH 7 with ammonium hydroxide. The precipitate was filtered, washed with water and dried in vacuo to yield 2.26 g of 6-bromo-5-nitro-quinoline as a light green solid (93% yield):): 1H NMR (CDCl3) δ 7.62 (dd, 1H), 7.94 (d, 1H), 8.07 (d, 1H), 8.17 (d, 1H), 9.06 (dd, 1H); MS (m/z) 253, 255 [M+H+]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
27 mg
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 6-Bromo-5-nitroquinoline?

A1: this compound is an organic compound with the molecular formula C₉H₅BrN₂O₂. [, ] Its structure consists of a quinoline ring system, with a bromine atom substituted at the 6th position and a nitro group substituted at the 5th position of the ring.

Q2: What do we know about the anticancer activity of this compound?

A2: Research indicates that this compound demonstrates promising anticancer activity. [] In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including rat glioblastoma (C6), human cervical cancer cells (HeLa), and human adenocarcinoma (HT29) cells. Interestingly, this compound was found to be more potent than the commonly used anticancer drug 5-fluorouracil (5-FU) in certain cell lines, suggesting its potential as a lead compound for further anticancer drug development.

Q3: How was the structure of this compound confirmed?

A3: The structure of this compound was confirmed using X-ray diffraction analysis. [, ] This technique allowed researchers to determine the precise arrangement of atoms within the molecule, revealing its orthorhombic crystal structure. The crystallographic data obtained from X-ray diffraction provided crucial insights into the molecular geometry, bond lengths, and bond angles of this compound.

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